![molecular formula C22H23N3O3S2 B2931732 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide CAS No. 1207048-48-3](/img/structure/B2931732.png)

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

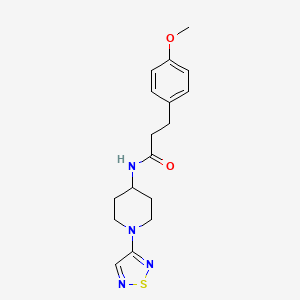

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide, commonly known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MPPT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

科学的研究の応用

Enantioselective Catalysis

Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the critical role of the arene sulfonyl group for high enantioselectivity. This showcases their potential in synthetic chemistry for achieving high yields and selectivities across a broad range of substrates, highlighting their application in the synthesis of enantiomerically pure compounds (Zhouyu Wang et al., 2006).

Antimicrobial and Antifungal Agents

Novel piperazine derivatives have been synthesized, demonstrating significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of piperazine-based compounds in the development of new antimicrobial agents, offering a pathway to address antibiotic resistance (B. Krishnamurthy et al., 2011).

Chelation and Complexation Chemistry

The sulfomethylation of piperazine and related macrocycles, leading to the formation of complex chelates, demonstrates the utility of such structures in the development of new chelating agents. These agents can be used in various applications, including medical imaging, drug delivery, and as ligands in coordination chemistry (J van Westrenen & A D Sherry, 1992).

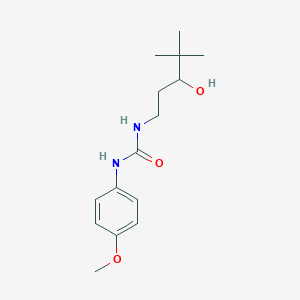

Proton-Transfer Compounds

The study of proton-transfer compounds involving piperazine shows the importance of such structures in understanding hydrogen bonding and crystal engineering. This research provides insights into the design of materials with specific optical, electrical, or mechanical properties (Graham Smith et al., 2011).

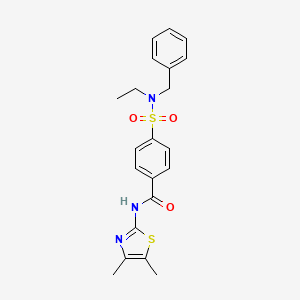

Serotonin and Dopamine Receptors

Carboxamide and sulfonamide derivatives of piperazine have been identified as having high affinities for serotonin and dopamine receptors, indicating their potential as novel therapeutic agents for psychiatric disorders. This highlights the application of piperazine derivatives in the development of drugs targeting the central nervous system (C. Park et al., 2010).

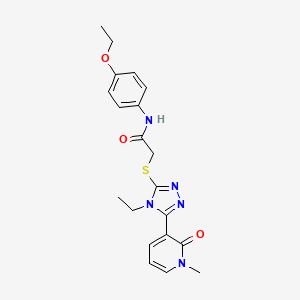

Adenosine Receptor Antagonists

The development of adenosine A2B receptor antagonists based on piperazine-1-sulfonylphenylxanthines illustrates the potential of piperazine derivatives in the treatment of diseases mediated by adenosine receptors, such as inflammatory and cardiovascular diseases (T. Borrmann et al., 2009).

Metabolic Studies

Research on the metabolism of piperazine-carbodithioic acid derivatives in rats provides valuable information on the pharmacokinetics and potential toxicity of such compounds. This is crucial for the development of safe and effective drugs (Xiaomei Jiang et al., 2007).

作用機序

Target of Action

The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis . The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives designed for their anti-tubercular activity .

Mode of Action

It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Result of Action

The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound is effective in inhibiting the growth and replication of the bacteria at these concentrations.

特性

IUPAC Name |

3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-17-6-5-9-19(16-17)24-11-13-25(14-12-24)30(27,28)20-10-15-29-21(20)22(26)23-18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZSIRMQCNJYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2931649.png)

![1-(6-methyl-2-pyridinyl)-N'-[(E)-phenylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2931655.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2931659.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N,N-diethylacetamide](/img/structure/B2931660.png)

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2931661.png)

![Ethyl 10-methoxy-3-oxa-9-azaspiro[5.5]undec-9-ene-7-carboxylate](/img/structure/B2931662.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2931667.png)

![4-piperidin-1-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2931670.png)

![N-cyclohexyl-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2931671.png)